![molecular formula C24H25FN2O4 B2697278 5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one CAS No. 898421-28-8](/img/structure/B2697278.png)

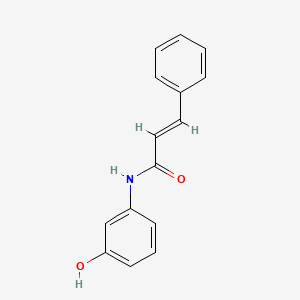

5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including the functionalization of boronic esters. Notably, catalytic protodeboronation of alkyl boronic esters has been employed in its preparation . Further details on the synthetic route and reaction conditions would require a thorough examination of relevant literature.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyranone core linked to a piperazine moiety. The presence of fluorine and methoxy groups contributes to its overall properties. High-resolution mass spectrometry (HRMS), infrared (IR), and nuclear magnetic resonance (NMR) experiments have been used to confirm its structure .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its functional groups make it amenable to various transformations. For instance, the hydromethylation sequence has been applied to related compounds, leading to valuable products . Further studies would elucidate additional reactivity patterns.

Wissenschaftliche Forschungsanwendungen

Radiolabeled Compounds for Neuroimaging

Compounds structurally related to 5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one, especially those labeled with positron emission tomography (PET) isotopes like fluorine-18 ([18F]), have been utilized in neuroimaging to study the serotonergic system. For instance, [18F]p-MPPF, a radiolabeled antagonist, has been applied in PET studies to investigate the serotonergic neurotransmission, highlighting the potential of such compounds in understanding neurological conditions and the functioning of serotonin receptors (Plenevaux et al., 2000).

Anticonvulsant Activity

Derivatives of pyran-4-one, which share a part of the molecular framework with the mentioned compound, have shown potential anticonvulsant activity. Research into kojic acid derivatives, a pyran-4-one compound, has indicated significant efficacy in seizure models, suggesting that the compound may also possess neurological benefits or serve as a lead compound in the development of anticonvulsant therapies (Aytemir et al., 2010).

Serotonin Receptor Modulation

Compounds featuring phenylpiperazine substructures have been explored for their potential to modulate serotonin receptors, which play crucial roles in various physiological and psychological processes. This includes research into the modulation of 5-HT2A receptor-mediated behaviors and the exploration of 5-HT1A receptor densities in neurodegenerative conditions like Alzheimer's disease. Such studies indicate the relevance of structurally related compounds in developing treatments for psychiatric and neurodegenerative disorders (Kepe et al., 2006).

Antitumor and Antimicrobial Activities

Derivatives of the compound, particularly those incorporating piperazine and pyrazine motifs, have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies demonstrate the potential of such compounds in the development of new therapeutic agents against cancer and infectious diseases (Naito et al., 2005).

Zukünftige Richtungen

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257-6262. Link

: Merde, İ. B., & Önel, G. T. (2022). Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation. Medicinal Chemistry Research, 31(9), 2021-2031. Link

Eigenschaften

IUPAC Name |

5-[(2-fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O4/c1-29-23-9-5-4-8-21(23)27-12-10-26(11-13-27)15-19-14-22(28)24(17-30-19)31-16-18-6-2-3-7-20(18)25/h2-9,14,17H,10-13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSULIGRFPRMYSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2697196.png)

![N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B2697198.png)

![5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2697200.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2697202.png)

![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride](/img/structure/B2697203.png)

![N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2697206.png)

![N-[2-(4-hydroxyphenoxy)ethyl]acetamide](/img/structure/B2697208.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697214.png)

![Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2697218.png)